molecular formula C16H17N3O6 B4784147 {5-METHYL-4-[(4-NITROPHENOXY)METHYL]-3-ISOXAZOLYL}(MORPHOLINO)METHANONE

{5-METHYL-4-[(4-NITROPHENOXY)METHYL]-3-ISOXAZOLYL}(MORPHOLINO)METHANONE

Cat. No.: B4784147
M. Wt: 347.32 g/mol
InChI Key: HSOADVMMIXFFAJ-UHFFFAOYSA-N
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Description

{5-METHYL-4-[(4-NITROPHENOXY)METHYL]-3-ISOXAZOLYL}(MORPHOLINO)METHANONE is a complex organic compound that belongs to the class of isoxazole derivatives Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {5-METHYL-4-[(4-NITROPHENOXY)METHYL]-3-ISOXAZOLYL}(MORPHOLINO)METHANONE typically involves multiple steps, starting with the preparation of the isoxazole ring. One common method involves the cyclization of appropriate precursors under controlled conditions. The nitrophenoxy group is introduced through nucleophilic substitution reactions, while the morpholino group is added via amide coupling reactions. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Continuous flow reactors and automated systems can be employed to streamline the process, ensuring consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

{5-METHYL-4-[(4-NITROPHENOXY)METHYL]-3-ISOXAZOLYL}(MORPHOLINO)METHANONE undergoes various chemical reactions, including:

    Oxidation: The nitrophenoxy group can be oxidized to form corresponding nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The isoxazole ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are often used.

    Substitution: Reagents like halogens, acids, and bases are employed depending on the specific substitution reaction.

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as amino derivatives, halogenated compounds, and other substituted isoxazoles.

Scientific Research Applications

Chemistry

In chemistry, {5-METHYL-4-[(4-NITROPHENOXY)METHYL]-3-ISOXAZOLYL}(MORPHOLINO)METHANONE is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features make it a candidate for investigating interactions with biological targets, such as enzymes and receptors.

Medicine

In medicine, this compound is explored for its potential therapeutic properties. It may exhibit antimicrobial, anticancer, or anti-inflammatory activities, making it a subject of interest for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of {5-METHYL-4-[(4-NITROPHENOXY)METHYL]-3-ISOXAZOLYL}(MORPHOLINO)METHANONE involves its interaction with specific molecular targets. The nitrophenoxy group may participate in redox reactions, while the morpholino group can interact with biological macromolecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Methyl-3-isoxazolyl derivatives: These compounds share the isoxazole core but differ in the substituents attached to the ring.

    Nitrophenoxy derivatives: Compounds with similar nitrophenoxy groups but different core structures.

    Morpholino derivatives: Compounds containing the morpholino group but with different heterocyclic cores.

Uniqueness

The uniqueness of {5-METHYL-4-[(4-NITROPHENOXY)METHYL]-3-ISOXAZOLYL}(MORPHOLINO)METHANONE lies in its combination of functional groups, which confer distinct chemical and biological properties. This combination allows for diverse applications and makes it a valuable compound for research and development.

Properties

IUPAC Name

[5-methyl-4-[(4-nitrophenoxy)methyl]-1,2-oxazol-3-yl]-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O6/c1-11-14(10-24-13-4-2-12(3-5-13)19(21)22)15(17-25-11)16(20)18-6-8-23-9-7-18/h2-5H,6-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSOADVMMIXFFAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C(=O)N2CCOCC2)COC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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